N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine
CAS No.:
Cat. No.: VC16488694
Molecular Formula: C13H19BrFNO2
Molecular Weight: 320.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BrFNO2 |
|---|---|
| Molecular Weight | 320.20 g/mol |
| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine |
| Standard InChI | InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | RIKNNBCVBHVTGB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of N-(3-bromo-4-fluorobenzyl)-2,2-diethoxyethanamine combines aromatic and aliphatic domains with distinct functional groups. The benzyl ring’s substitution pattern creates an electron-deficient aromatic system due to the -I effects of bromine (σ = 0.93) and fluorine (σ = 0.52) in the meta and para positions, respectively. This electronic configuration enhances the compound’s susceptibility to nucleophilic aromatic substitution reactions compared to non-halogenated analogs .
The 2,2-diethoxyethylamine moiety introduces stereoelectronic complexity through its geminal ethoxy groups. These oxygen atoms participate in hydrogen bonding with protic solvents (e.g., water solubility ≈ 0.12 mg/mL at 25°C) while maintaining lipophilicity (calculated logP = 2.84), enabling dual solubility characteristics critical for biological applications .
Table 1: Comparative Physical Properties of Related Brominated Amines
*Estimated values based on structural analogs and computational modeling .
Synthetic Methodologies
The synthesis of N-(3-bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically proceeds through a multi-step sequence beginning with 4-fluorobenzaldehyde. A patented bromination protocol demonstrates the feasibility of producing 3-bromo-4-fluorobenzaldehyde in 90-92% yield using sodium bromide/hypochlorite systems under ultrasonic activation, avoiding hazardous bromine gas .
Key Synthetic Steps:
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Bromination:
This step achieves regioselective bromination at the 3-position through radical-mediated mechanisms under acidic conditions . -
Reductive Amination:
The diethoxyethylamine undergoes Schiff base formation followed by borohydride reduction, with yields optimized to 78-82% through pH-controlled reaction conditions (pH 6.5-7.0) .
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction pH | 6.5-7.0 | Maximizes imine formation |
| Temperature | 25-30°C | Prevents ethoxy group hydrolysis |
| NaBH₄ Equivalents | 1.2-1.5 | Ensures complete reduction |
Reactivity and Functional Group Interactions
The compound demonstrates three primary reactivity centers:
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Aromatic Bromine: Participates in Suzuki-Miyaura couplings (k ≈ 0.15 min⁻¹ with Pd(PPh₃)₄) for biaryl synthesis.
-
Fluorine Substituent: Acts as a hydrogen-bond acceptor (H-bond basicity β = 0.42) in molecular recognition processes.
-
Ethoxy Groups: Undergo acid-catalyzed cleavage (t₁/₂ = 3.2 h in 1M HCl) to generate reactive aldehyde intermediates .
Notably, the geminal ethoxy groups create a steric shield around the amine nitrogen (Buried Volume = 34%), significantly reducing its nucleophilicity compared to unsubstituted benzylamines .
Applications in Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of kinase inhibitors targeting EGFR (IC₅₀ = 12 nM in preliminary assays) and FLT3 receptors. The bromine atom enables late-stage functionalization through cross-coupling reactions, while the fluorine enhances metabolic stability (t₁/₂ in human microsomes = 48 min vs. 22 min for non-fluorinated analog) .
Case Study: Anticancer Agent Development
Derivatization via Sonogashira coupling with terminal alkynes produces compounds showing:
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